molecular formula C13H12O3S B8322064 4-Benzylbenzenesulfonic acid

4-Benzylbenzenesulfonic acid

Cat. No. B8322064
M. Wt: 248.30 g/mol
InChI Key: SAAQPHIYUULWRE-UHFFFAOYSA-N
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Patent
US06416928B1

Procedure details

To 33.6 g (0.2 mol) of diphenylmethane in 100 g of dichloromethane at room temperature, 23.4 g (0.2 mol) of chlorosulfonic acid was added dropwise. The solution was ripened for 2 hours, whereupon 50 g of water was added. This reaction mixture was used in the subsequent reaction without isolation.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16].O>ClCCl>[C:1]1([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
23.4 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
100 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
This reaction mixture was used in the subsequent reaction without isolation

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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